molecular formula C16H12O B10845660 7-Phenylnaphthalen-2-ol

7-Phenylnaphthalen-2-ol

Cat. No.: B10845660
M. Wt: 220.26 g/mol
InChI Key: MLFRZWHPLMDWES-UHFFFAOYSA-N
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Description

7-Phenylnaphthalen-2-ol is a high-value biaryl compound serving as a versatile chemical intermediate in advanced organic and materials science research. Its molecular structure, featuring a phenolic naphthalene core linked to a phenyl ring, makes it a promising scaffold for constructing complex organic molecules and functional materials. Researchers utilize this compound in Suzuki-Miyaura cross-coupling reactions, a powerful method for biaryl synthesis that is fundamental in developing pharmaceuticals, agrochemicals, and organic electronic materials . The naphthalen-2-ol component is a recognized building block in multi-component reactions (MCRs), enabling the efficient synthesis of diverse chemical libraries for biological screening, such as creating 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives with potential anti-Alzheimer activity . Furthermore, derivatives of naphthalen-2-ol demonstrate significant utility in sensor development, particularly for the selective detection and adsorption of metal ions like Al³⁺, highlighting its potential in environmental monitoring and analytical chemistry . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRZWHPLMDWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Phenylnaphthalen 2 Ol and Analogues

Strategies for Carbon-Carbon Bond Formation in Arylnaphthol Systems

The creation of the critical aryl-naphthalene bond is a key challenge in the synthesis of 7-phenylnaphthalen-2-ol (B3325763). Chemists have developed several powerful strategies, including palladium-catalyzed cross-couplings and classic electrophilic aromatic substitutions, to construct this framework efficiently.

Among the most powerful tools for forging carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are preeminent in the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura coupling, in particular, is a widely adopted and highly effective method.

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of this compound. wikipedia.org This reaction typically involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.org For the construction of this compound, a common approach is the reaction of 7-bromo-2-naphthol with phenylboronic acid. acs.orgmdpi.com

The reaction is performed in the presence of a base and a palladium catalyst. wikipedia.org Various bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) are utilized to facilitate the transmetalation step of the catalytic cycle. mdpi.comcetjournal.itlibretexts.org The choice of solvent can also be critical, with aqueous media and mixtures of ethanol (B145695) and water being effective for certain catalyst systems. acs.orgcetjournal.itnih.gov One reported synthesis achieved a 72% yield of this compound using a LaPO₄·Pd nanocatalyst in water. acs.org Another protocol using the ubiquitous tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst also successfully produces the target compound from 6-bromonaphthalen-2-ol and phenylboronic acid. mdpi.com

Reactant 1Reactant 2CatalystBaseSolventYieldReference
7-Bromo-2-naphtholPhenylboronic acidLaPO₄·PdK₂CO₃H₂O72% acs.org
6-Bromo-2-naphtholPhenylboronic acidPd(PPh₃)₄K₂CO₃Degassed SolventGood mdpi.com
7-Bromo-2-naphthol4-Chlorophenyl magnesium bromidePdCl₂(dppf)•CH₂Cl₂-THF- rsc.org
4-BromanisolePhenylboronic acidPd/PolymerNaOHEtOH/H₂O>90% cetjournal.it

The success of palladium-catalyzed arylations, including the Suzuki-Miyaura coupling, is highly dependent on the design of the catalyst system, particularly the choice of ligand. mdpi.com Ligands stabilize the palladium center and modulate its reactivity, influencing the efficiency of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org

For the synthesis of arylnaphthols, a variety of phosphine-based ligands have proven effective. Dialkylbiaryl phosphine (B1218219) ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), are known to create highly active catalysts that can facilitate reactions at low catalyst loadings and even at room temperature for aryl chlorides. acs.org Another example is the use of PdCl₂(dppf)·CH₂Cl₂ (where dppf is 1,1'-Bis(diphenylphosphino)ferrocene) as a catalyst for coupling 7-bromo-2-naphthol with Grignard reagents like 4-chlorophenyl magnesium bromide. rsc.org

In some cases, ligand-free systems have been developed. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on polymers, can effectively catalyze Suzuki-Miyaura reactions without the need for additional phosphine ligands, often in environmentally benign aqueous media. cetjournal.itnih.gov For instance, a recyclable LaPO₄·Pd nanocatalyst has been used to synthesize this compound in high yield in water. acs.org These ligand-free approaches offer advantages in terms of catalyst cost, separation, and recycling. nih.gov

The Friedel-Crafts reaction, a classic method for C-C bond formation via electrophilic aromatic substitution, provides an alternative route to the phenylnaphthalene skeleton. wikipedia.org These reactions can be designed to proceed through either intermolecular or intramolecular pathways, typically catalyzed by a strong Lewis or Brønsted acid. google.com

One strategy involves a tandem aldol (B89426) condensation followed by an intramolecular Friedel-Crafts cyclization. capes.gov.br For example, treatment of certain phenylacetones with boron tribromide can yield 1,3-dimethyl-2-phenylnaphthalenes. capes.gov.br A related approach is the Haworth synthesis, which uses succinic anhydride (B1165640) to react with an arene, followed by reduction and a second intramolecular Friedel-Crafts acylation to build a new aromatic ring. wikipedia.org More modern methods utilize acids like trifluoromethanesulfonic acid (TfOH) to promote tandem reactions that form substituted naphthalenes. researchgate.net These strategies highlight the power of acid catalysis to construct complex aromatic systems from simpler acyclic or monocyclic precursors.

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a key step in various synthetic routes to complex aromatic systems. nih.govbeilstein-journals.org In the context of naphthalene (B1677914) synthesis, this reaction can be used to create alkynyl-substituted precursors that undergo subsequent cyclization to form the bicyclic naphthalene core. nih.govresearchgate.net

This strategy often involves the palladium and copper co-catalyzed coupling of a terminal alkyne with a suitably substituted aryl halide. nih.gov The resulting product, an arylalkyne, can then be subjected to cyclization or annulation conditions to build the second ring of the naphthalene system. For instance, various polyalkynylated polycyclic aromatic hydrocarbons (PAHs) are synthesized using multiple Sonogashira couplings. researchgate.net While not a direct synthesis of this compound itself, this methodology represents a powerful approach for constructing the fundamental naphthalene scaffold, which can then be further functionalized. nih.govontosight.ai

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization and Derivatization Routes of Naphthol Scaffolds

Once the core this compound structure is synthesized, or with other naphthol precursors in hand, further derivatization can be performed to introduce new functional groups. scribd.com These transformations can target the hydroxyl group or the aromatic C-H bonds of the naphthalene ring system.

Derivatization of the hydroxyl group is a common strategy. For example, the synthesis of 7-(benzyloxy)naphthalen-2-ol and 7-butoxynaphthalen-2-ol is achieved by reacting naphthalene-2,7-diol with benzyl (B1604629) bromide (BnBr) or n-butyl iodide (nBuI), respectively, in the presence of a base like K₂CO₃. mdpi.com This demonstrates the straightforward alkylation of the phenolic hydroxyl group.

More advanced techniques involve the direct functionalization of C-H bonds on the naphthol ring. rsc.org Rhodium(III) catalysis has been employed for the peri-selective C-H alkenylation of 1-naphthols. researchgate.net Another approach is the Pd(II)-catalyzed asymmetric C-H functionalization and dearomatization of naphthols to create complex spirocyclic structures. acs.org These methods provide access to a diverse range of derivatives that would be difficult to obtain through classical approaches, enabling the late-stage modification of the arylnaphthol scaffold. atlasofscience.org

Demethylation of Methoxy (B1213986) Precursors to Hydroxylated Phenylnaphthalenes

A common strategy for obtaining hydroxylated phenylnaphthalenes like this compound involves the demethylation of their corresponding methoxy precursors. The synthesis of 7-methoxy-2-naphthol, a potential precursor, can be achieved from 2,7-dihydroxynaphthalene (B41206) and dimethyl sulfate. chemicalbook.com The subsequent demethylation is a crucial step to unmask the hydroxyl group.

Various reagents are employed for the demethylation of phenolic ethers, including boron tribromide (BBr3), pyridinium (B92312) chloride, and aluminum chloride (AlCl3) in different solvent systems. google.com A selective and high-yielding procedure for the demethylation of p-methyl ethers has been developed using reagents and solvents suitable for medicinal product manufacturing. google.com This process typically involves mixing the methoxy compound with an organic solvent like dichloromethane, followed by the addition of a Lewis acid at temperatures ranging from 0-80°C. google.com The reaction is then quenched with a mineral acid to yield the demethylated product. google.com For instance, the synthesis of 7-methoxy-2-phenoxy-1-phenylnaphthalene has been reported, which could potentially be demethylated to the corresponding hydroxylated derivative. nih.govresearchgate.net

One-Pot Double Arylation of Naphthols

A novel one-pot, double arylation of naphthols has been developed, enabling the sequential formation of C-C and O-C bonds. nih.govfrontiersin.org This method utilizes the reaction of naphthol derivatives with diaryliodonium(III) salts. nih.govfrontiersin.org The process is initiated by the generation of naphthyl radicals, which then react with the diaryliodonium salt to achieve arylation at both the carbon and oxygen centers of the naphthol. nih.govfrontiersin.org

This reaction proceeds under mild, base-free conditions at room temperature. researchgate.net The general procedure involves dissolving the naphthol in a mixture of anhydrous diethyl ether and cyclohexane, followed by the addition of a solid mixture containing TMP2O (tetramethylpiperidine-N-oxyl dimer). nih.govfrontiersin.org The reaction of 2-naphthol (B1666908) derivatives with the tetramethylpiperidinyl radical (TMP•), formed from the homolytic fragmentation of TMP2O, generates an O-centered radical via hydrogen atom transfer (HAT), which is in resonance with its C-centered radical. nih.govfrontiersin.org These radicals then react with two equivalents of the diaryliodonium salt to yield the doubly arylated naphthol. nih.govfrontiersin.org

For example, the synthesis of 7-methoxy-2-phenoxy-1-phenylnaphthalene was achieved using 7-methoxynaphthalen-2-ol and diphenyliodonium (B167342) triflate. nih.govresearchgate.net Similarly, 6-(p-tolyl)naphthalen-2-ol was converted to 2-phenoxy-1-phenyl-6-(p-tolyl)naphthalene. frontiersin.org The starting materials for these reactions, such as 6-bromonaphthalen-2-ol, can be synthesized via Suzuki-Miyaura cross-coupling. frontiersin.org

Table 1: Examples of One-Pot Double Arylation of Naphthols

Starting Naphthol Arylating Agent Product Yield
7-methoxynaphthalen-2-ol Diphenyliodonium triflate 7-methoxy-2-phenoxy-1-phenylnaphthalene 65% nih.gov

Mannich-Type Condensation Reactions for Naphthol Derivatives

Mannich-type reactions are a cornerstone for the synthesis of various naphthol derivatives, particularly amidoalkyl and aminoalkyl naphthols. mdpi.combeilstein-journals.org These multicomponent reactions involve the condensation of a naphthol, an aldehyde, and an amine or amide, often in the presence of a catalyst. mdpi.combeilstein-journals.org The reaction mechanism is believed to proceed through the formation of a highly reactive ortho-quinone methide intermediate from the reaction of the naphthol and aldehyde. mdpi.combeilstein-journals.org This intermediate then undergoes nucleophilic addition by the amine or amide to form the final product. mdpi.combeilstein-journals.org

A variety of catalysts have been developed to promote these reactions, including L-proline and bismuth(III) chloride. rsc.org For instance, L-proline (20 mol%) has been used to efficiently catalyze the three-component condensation of aromatic aldehydes, 2-naphthol, and piperidine (B6355638) under solvent-free conditions at 70°C. rsc.org Similarly, BiCl3 (7.5 mol%) has been employed for the reaction of naphthols, 2-bromobenzaldehydes, and cyclic secondary amines at 80°C without a solvent. rsc.org Chiral bis-dihydro Current time information in Bangalore, IN.rsc.orgnaphthoxazines and imidazolidine (B613845) derivatives have also been synthesized via three-component Mannich-type condensation of naphthols, formaldehyde, and chiral amines. mdpi.com

Table 2: Catalysts and Conditions for Mannich-Type Reactions of Naphthols

Catalyst Reactants Conditions Product Type Yield Range
L-proline (20 mol%) Aromatic aldehydes, 2-naphthol, piperidine Solvent-free, 70°C, 2.5-4 h Betti bases 90-96% rsc.org
BiCl3 (7.5 mol%) Naphthols, 2-bromobenzaldehydes, cyclic secondary amines Solvent-free, 80°C, 10-15 min Aminonaphthols 85-93% rsc.org

Selective Cyclization and Annulation Methodologies for Naphthol Derivatives

Selective cyclization and annulation reactions provide powerful routes to construct the naphthalene core of this compound and its analogues. One such method involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization can be initiated by various electrophiles like iodine monochloride (ICl), iodine (I2), and N-bromosuccinimide (NBS) under mild conditions to produce regioselectively substituted naphthalenes. nih.gov

Another approach is the sequential and regioselective Friedel-Crafts type reaction of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes to yield 4-aryl-1-naphthol derivatives. rsc.org This can be a one-pot process involving intermolecular Friedel-Crafts acylation, regioselective ring opening of the cyclopropane, and a final intramolecular cyclization. rsc.org

Furthermore, copper-catalyzed cascade cyclization of ortho-ester-substituted diaryliodonium salts with naphthols has been developed to synthesize 3,4-benzocoumarin derivatives. beilstein-journals.org This reaction proceeds through the generation of an aryl radical, followed by arylation and intramolecular cyclization. beilstein-journals.org The arylation of 2-naphthol occurs at the C-1 position, while 1-naphthol (B170400) is arylated at the C-2 position. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. mlsu.ac.inmdpi.comjetir.orgresearchgate.net

Development of Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water or by conducting reactions under solvent-free conditions. mlsu.ac.injetir.orgcmu.edu

Solvent-free conditions have been successfully applied to Mannich-type reactions for the synthesis of naphthol derivatives. rsc.org For example, the synthesis of Betti base derivatives has been achieved in high yields by reacting 2-naphthol, aldehydes, and amines at elevated temperatures without any solvent. rsc.org Microwave-assisted solvent-free synthesis has also been employed for the three-component coupling of 2-naphthol, aldehydes, and urea, leading to excellent yields of naphthoxazinone derivatives in a short time. chemmethod.com

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and abundant nature. nih.gov The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, has been successfully performed in aqueous media for the synthesis of biaryls, including this compound. rsc.orgacs.org The use of water as a solvent can also facilitate product isolation, as the organic products can often be separated by simple extraction. ufrgs.br

Table 3: Green Synthesis of this compound via Suzuki-Miyaura Coupling in Water

Catalyst Reactants Base Solvent Temperature Yield
LaF3.Pd nanocatalyst Aryl bromide, Phenylboronic acid K2CO3 H2O 70°C 78% rsc.org

Design and Utilization of Recyclable Catalysts for Enhanced Sustainability

In the context of synthesizing this compound and its analogues, several recyclable catalytic systems have been reported. For the Suzuki-Miyaura coupling reaction, palladium-based nanocatalysts supported on lanthanum fluoride (B91410) (LaF3.Pd) or lanthanum phosphate (B84403) (LaPO4·Pd) have been developed. rsc.orgacs.org These catalysts have shown high efficiency in aqueous media and can be recovered and reused for multiple reaction cycles with only a slight decrease in activity. rsc.orgacs.org For instance, the LaPO4·Pd nanocatalyst was successfully recovered by centrifugation and reused three times, affording the biaryl product in 93%, 92%, and 90% yields in the respective runs. acs.org

Similarly, in Mannich-type reactions, magnetic nanoparticles have been used as a support for catalysts, allowing for easy separation using an external magnet. researchgate.net For example, Fe3O4@SiO2@AE-SO3H magnetic nanoparticles have been shown to be effective and recyclable catalysts for the synthesis of 1-amidoalkyl-2-naphthols. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 7 Phenylnaphthalen 2 Ol

Reactivity Profiles of the Hydroxyl Moiety

The hydroxyl group is the most reactive functional group in the 7-Phenylnaphthalen-2-ol (B3325763) molecule, exhibiting both oxidative lability and nucleophilic character.

Oxidation Pathways and Product Formation of Hydroxynaphthalenes

The oxidation of hydroxynaphthalenes, such as 2-naphthol (B1666908) and its derivatives, can proceed through various pathways depending on the oxidant and reaction conditions, leading to a range of products. The presence of the hydroxyl group makes the naphthalene (B1677914) ring system highly susceptible to oxidation.

One common pathway involves the reaction with oxidizing radicals like the hydroxyl radical (•OH), which can be generated in advanced oxidation processes. nih.gov Studies on 2-naphthol show that •OH can add to the aromatic ring, with C1 and C8 being the most favorable positions for attack. nih.gov These adducts are intermediates that can subsequently lead to the formation of dihydroxynaphthalenes. nih.govresearchgate.net Another possibility is the formation of a naphthoxyl radical via hydrogen abstraction from the hydroxyl group, particularly at basic pH. nih.gov

Catalytic oxidation provides another route to product formation. Dearomatization of 2-naphthols can be achieved enantioselectively using catalysts like N,N'-dioxide–scandium(III) complexes in the presence of oxaziridines, yielding ortho-quinol derivatives. semanticscholar.orgnih.govrsc.org The oxidation of 2-naphthol derivatives can also lead to oxidative coupling, forming C2-symmetric ligands like BINOL. wikipedia.org In the presence of oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), dearomatization occurs via oxidative nucleophilic substitution. rsc.org

Under specific degradation conditions, such as the electro-Fenton system, 2-naphthol breaks down into various products, including 1,2-naphthalenedione and β-naphthoquinone, eventually leading to ring-cleavage products like benzoic acid and phenol. mdpi.com Microbial degradation also proceeds via hydroxylation, ultimately cleaving the aromatic rings. mdpi.com

Oxidant/ConditionIntermediate SpeciesMajor Product Type(s)Reference
Hydroxyl Radical (•OH)•OH-adducts, Naphthoxyl radicalDihydroxynaphthalenes, Naphthoquinones nih.gov
N,N'-dioxide–Sc(III) / OxaziridineNot specifiedortho-Quinols semanticscholar.orgnih.gov
Electro-Fenton SystemNot specifiedNaphthoquinones, Benzoic acid, Phenol mdpi.com
DDQ / MethanolNot specified1,1-Alkoxy-naphthalen-2(1H)-ones rsc.org
Microbial DegradationDihydrodiol intermediatesDihydroxynaphthalenes, Ring-cleavage products researchgate.netmdpi.com

Nucleophilic Reactivity and Derivatization Potential of the Hydroxyl Group

The hydroxyl group of this compound, like that of 2-naphthol, is nucleophilic due to the lone pairs on the oxygen atom. chemicalbook.com This allows for a variety of derivatization reactions, converting the phenol into other functional groups.

Common derivatization reactions include:

Etherification (Williamson Synthesis): Reaction of the corresponding naphthoxide (formed by deprotonation with a base) with an alkyl halide yields an ether.

Esterification: Reaction with an acyl halide or anhydride (B1165640), often in the presence of a base, produces the corresponding ester. A common analytical technique involves in situ derivatization with acetic anhydride to form acetate (B1210297) esters for gas chromatography-mass spectrometry (GC-MS) analysis. oup.com

Conversion to Thiol: The hydroxyl group can be converted to a thiol (2-naphthalenethiol) through a multi-step process known as the Newman–Kwart rearrangement, which involves reaction with a dimethylthiocarbamoyl chloride. wikipedia.org

Halogenation: The hydroxyl group can be displaced by a halogen, such as bromine, under specific conditions. wikipedia.org

The nucleophilicity of the hydroxyl group is fundamental to these transformations, making it a key handle for modifying the properties of the molecule. Oxidative nucleophilic substitution can also occur, where oxidation of the ring system is followed by the attack of a nucleophile. rsc.org

Reaction TypeReagent(s)Product Functional GroupReference
EsterificationAcetic AnhydrideAcetate Ester (-OAc) oup.com
EtherificationBase, Alkyl HalideEther (-OR)General Knowledge
Conversion to ThiolDimethylthiocarbamoyl chloride, HeatThiol (-SH) wikipedia.org
HalogenationSpecific brominating agentsBromo (-Br) wikipedia.org

Aromatic Ring Reactivity and Transformations

The fused ring system of this compound is susceptible to reactions typical of aromatic compounds, including electrophilic substitution and reduction.

Electrophilic Aromatic Substitution Patterns on Naphthalene and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. In this compound, the naphthalene ring is highly activated by the electron-donating hydroxyl group. The -OH group is a powerful ortho, para-director. In the 2-naphthol system, this directs incoming electrophiles primarily to the C1 position. wikipedia.orgstackexchange.comresearchgate.net Substitution at C3 is much less favored. wikipedia.orgchemicalbook.com This strong regioselectivity is due to the greater stability of the carbocation intermediate formed during attack at the C1 position, which allows for resonance structures that preserve the aromaticity of the adjacent ring. stackexchange.comlibretexts.org

Therefore, for this compound, electrophilic attack is expected to occur almost exclusively at the C1 position of the naphthalene ring. Reactions such as halogenation, nitrosylation, and azo coupling on 2-naphthol consistently show substitution at this position. wikipedia.orgstackexchange.com The phenyl ring at the C7 position is significantly less activated compared to the hydroxynaphthalene core and would not be expected to undergo electrophilic substitution under conditions mild enough for the naphthalene ring.

ReactionReagentPredicted Major Product (Substitution Position)Reference
BrominationBr₂1-Bromo-7-phenylnaphthalen-2-ol wikipedia.orgechemi.com
NitrosylationNaNO₂ / H⁺1-Nitroso-7-phenylnaphthalen-2-ol wikipedia.org
Azo CouplingArN₂⁺Cl⁻1-(Arylazo)-7-phenylnaphthalen-2-ol stackexchange.com
Carbonation (Kolbe-Schmitt)CO₂, heat, pressure2-Hydroxy-7-phenylnaphthalene-1-carboxylic acid wikipedia.org

Catalytic Reduction Processes of Aromatic Moieties

The aromatic rings of this compound can be reduced (hydrogenated) under catalytic conditions. A key feature of the hydrogenation of naphthols is the potential for selectivity. It is possible to selectively reduce the unsubstituted ring while leaving the phenolic ring intact.

For 2-naphthol, catalytic hydrogenation can yield 1,2,3,4-tetrahydro-2-naphthol or 5,6,7,8-tetrahydro-2-naphthol depending on the catalyst and conditions. The hydrogenation of 1-naphthol (B170400) over catalysts like supported NiB has shown superior activity and selectivity for the reduction of the non-phenolic ring. researchgate.net Similarly, ruthenium catalysts in supercritical carbon dioxide have been used for the selective hydrogenation of naphthols. researchgate.net For this compound, this would correspond to the reduction of the ring bearing the phenyl group to yield 7-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol. More forcing conditions, using catalysts like rhodium on carbon, can lead to the complete reduction of the naphthalene system to the decalin structure. researchgate.net The phenyl ring is generally more resistant to reduction than the naphthalene rings and would require more vigorous conditions to be hydrogenated.

Isomerization and Degradation Mechanisms under Specific Conditions

Under certain thermal, catalytic, or environmental conditions, this compound may undergo isomerization or degradation.

The most fundamental isomerization is the keto-enol tautomerism inherent to naphthols, where this compound exists in equilibrium with a small amount of its keto tautomer, 7-phenylnaphthalen-2(1H)-one. wikipedia.org While the equilibrium heavily favors the aromatic phenol form, the keto tautomer is a key intermediate in certain reactions, such as the Bucherer reaction. wikipedia.org

Positional isomerization, involving the migration of the phenyl group, is not expected under normal conditions. However, analogous to the isomerization of methylnaphthalenes over zeolite catalysts, it is conceivable that under high temperatures and acidic catalytic conditions, migration of the phenyl group could occur. nih.govrsc.org

Degradation of the molecule can be initiated by various environmental factors.

Microbial Degradation: Bacteria can degrade naphthalene and its derivatives. The process typically begins with dioxygenase-catalyzed dihydroxylation of one of the rings, followed by dehydrogenation and subsequent ring cleavage. mdpi.comnih.gov For this compound, this process would likely lead to the breakdown of the naphthalene core.

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of naphthol-based compounds. This is a concern for materials containing naphthol-derived pigments, where photodegradation can cause discoloration and the formation of breakdown products like phthalic compounds. mdpi.com

Advanced Oxidation Processes: In water treatment, powerful oxidants like hydroxyl radicals generated by methods such as the electro-Fenton process can degrade naphthols. mdpi.com The degradation proceeds through a series of hydroxylated intermediates and quinones, ultimately leading to mineralization into CO₂, water, and inorganic ions. mdpi.comnih.gov

Studies on Reaction Kinetics and Thermodynamic Considerations

Currently, there is a notable absence of specific experimental or computational studies in publicly accessible scientific literature that are focused on the reaction kinetics and thermodynamic properties of this compound. Consequently, a quantitative analysis through data tables of reaction rates, activation energies, or thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this specific compound cannot be provided.

However, a qualitative discussion based on the known chemical behavior of its constituent functional groups—a hydroxyl group and a phenyl group attached to a naphthalene core—can offer insights into its expected reactivity. The principles of electrophilic aromatic substitution on naphthol derivatives provide a relevant framework for predicting the kinetic and thermodynamic outcomes of such reactions.

Kinetic vs. Thermodynamic Control in Electrophilic Aromatic Substitution:

In the case of 2-naphthol, a closely related compound, electrophilic substitution is a well-studied reaction that demonstrates the principles of kinetic and thermodynamic control. The hydroxyl group is a strongly activating, ortho-, para-directing group. In the naphthalene ring system, this directing effect influences the position of substitution.

For 2-naphthol, electrophilic attack is kinetically favored at the 1-position (ortho to the hydroxyl group) because the resulting carbocation intermediate is well-stabilized by resonance, involving the lone pairs of the hydroxyl group, without disrupting the aromaticity of the adjacent benzene ring. stackexchange.com This pathway generally has a lower activation energy, leading to the rapid formation of the 1-substituted product.

However, the thermodynamically more stable product is often the result of substitution at other positions, such as the 6-position (para to the hydroxyl group in the same ring). The formation of the 1-substituted product can lead to steric strain between the substituent and the peri-hydrogen at the 8-position. Over time, or at higher temperatures, the reaction may equilibrate to favor the thermodynamically more stable isomer. The reversibility of some electrophilic aromatic substitution reactions, such as sulfonation, allows for the eventual formation of the thermodynamically favored product. stackexchange.com

For this compound, the presence of the phenyl group at the 7-position is not expected to significantly alter the directing influence of the powerful hydroxyl activating group. Therefore, electrophilic substitution would still be anticipated to occur preferentially at the positions activated by the hydroxyl group. The phenyl substituent is a weakly activating group and would have a lesser influence on the regioselectivity of the reaction compared to the hydroxyl group.

Thermodynamic Considerations:

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model reactions of this compound and predict their kinetic and thermodynamic parameters. Such studies would provide valuable quantitative data on transition state energies, reaction enthalpies, and the relative stabilities of potential products, thereby complementing experimental investigations. However, at present, no such computational studies specific to this compound have been identified in the literature.

Data Tables:

No experimental or computational data on the reaction kinetics or thermodynamics of this compound are currently available in the cited literature. Therefore, no data tables can be presented.

Computational and Theoretical Studies on 7 Phenylnaphthalen 2 Ol Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules like 7-phenylnaphthalen-2-ol (B3325763). numberanalytics.comwikipedia.org This theory is based on the principle that the ground-state energy of a many-electron system can be determined from the electron density, offering a less computationally expensive alternative to traditional wavefunction-based methods. wikipedia.orgscispace.com DFT allows for the calculation of various molecular properties and provides insights into reaction mechanisms. numberanalytics.commdpi.com

Electronic Structure Analysis, including HOMO-LUMO Gap Characterization

The electronic properties of this compound can be elucidated through DFT calculations, particularly by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.netmdpi.com This increased reactivity can influence the molecule's ability to participate in chemical reactions. ossila.com For instance, a low HOMO-LUMO gap is often associated with higher nonlinear optical (NLO) responses. researchgate.net Conversely, a larger gap indicates greater stability and lower reactivity. researchgate.netsamipubco.com

The energies of the HOMO and LUMO orbitals themselves provide further information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ossila.commdpi.com These parameters are essential for predicting how this compound will interact with other chemical species.

Substituents on the aromatic rings can significantly influence the HOMO-LUMO gap. researchgate.netresearchgate.net For example, studies on related aromatic compounds have shown that electron-withdrawing groups can lower the HOMO-LUMO gap, thereby increasing reactivity, while other substituents might increase the gap and enhance stability. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. ossila.comA smaller gap suggests higher reactivity and lower stability. researchgate.netmdpi.com
Ionization Potential The minimum energy required to remove an electron from a molecule.Related to the HOMO energy and indicates the ease of oxidation. samipubco.com
Electron Affinity The energy released when an electron is added to a molecule.Related to the LUMO energy and indicates the ease of reduction. samipubco.com

Adsorption Behavior on Inorganic Surfaces (e.g., Titanium Dioxide)

The interaction of organic molecules like this compound with inorganic surfaces is a critical area of study, with applications in fields such as catalysis and sensor technology. DFT calculations can model the adsorption of this compound on surfaces like titanium dioxide (TiO2). semanticscholar.org Such studies have been performed on similar aromatic alcohols, providing insights into the likely adsorption mechanisms. semanticscholar.org

Quantum-chemical computations suggest that aromatic alcohols, including naphthalen-2-ol derivatives, can adsorb onto the anatase (101) surface of TiO2. semanticscholar.org The adsorption typically involves the formation of a hydrogen bond between the hydroxyl group of the organic molecule and a surface oxygen atom, as well as a bond between the oxygen atom of the molecule and a titanium atom on the surface. semanticscholar.org The specific orientation and strength of these interactions determine the stability of the adsorbed state. semanticscholar.org

The electronic coupling between the adsorbate and the surface is a key aspect of this interaction. semanticscholar.org The HOMO and LUMO levels of the adsorbed molecule can be altered relative to the free molecule, which can, in turn, affect the electronic properties of the entire system. For instance, the adsorption of aromatic molecules can lead to a decrease in the effective band gap of the TiO2 system. semanticscholar.org The nature of the interaction can also be influenced by the hydrophilicity of the surface and the potential for hydrophobic interactions. nih.gov

Table 2: Factors Influencing Adsorption on Inorganic Surfaces

FactorDescriptionRelevance to this compound
Surface Composition The chemical nature of the inorganic surface (e.g., TiO2, gold). semanticscholar.orgrsc.orgDifferent surfaces will exhibit different affinities and interaction modes.
Surface Morphology The presence of features like steps, terraces, and crystal faces. nih.govAtomically flat surfaces of nanosheets can provide uniform adsorption sites. nih.gov
Functional Groups The presence of hydroxyl and phenyl groups on this compound.The hydroxyl group is expected to be the primary site of interaction. semanticscholar.org
Solvent Effects The medium in which adsorption takes place can influence interactions.The surrounding medium can affect the adsorption orientation. nih.gov
Intermolecular Forces Van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.govThese forces play a significant role in the stability of the adsorbed state.

Computational Elucidation of Reaction Mechanisms

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. numberanalytics.comfrontiersin.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. numberanalytics.com This provides a detailed understanding of how the reaction proceeds and what factors influence its outcome.

For example, DFT calculations have been used to study the double arylation of naphthols, a reaction type relevant to the synthesis of derivatives of this compound. frontiersin.org These studies can reveal the role of radicals and provide a comprehensive picture of the reaction mechanism. frontiersin.org

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. google.com Conformational analysis is crucial because the spatial arrangement of atoms in a molecule can significantly impact its physical and chemical properties, as well as its biological activity. wikipedia.orgnih.gov

The relative orientation of the phenyl group with respect to the naphthalene (B1677914) ring system is a key conformational feature of this compound. This orientation is determined by the balance of various non-bonding interactions, including steric hindrance and potential intramolecular hydrogen bonding. wikipedia.orgnih.gov Computational methods can calculate the energies of different conformations to determine the most stable arrangement. google.com This information is vital for understanding how the molecule interacts with other molecules, such as receptors or enzymes in a biological context. nih.gov

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving this compound are governed by a combination of steric and electronic factors. wikipedia.orgfiveable.meethz.ch

Steric factors relate to the spatial arrangement of atoms and the physical bulk of substituents. wikipedia.org Steric hindrance can prevent a reagent from approaching a particular reaction site, leading to a preference for reaction at less hindered positions. wikipedia.org In this compound, the phenyl group can exert a significant steric influence, potentially blocking access to adjacent positions on the naphthalene ring. wikipedia.org The interplay between these steric and electronic effects ultimately determines the regioselectivity and stereoselectivity of a reaction. fiveable.meethz.ch For example, in catalytic reactions, the choice of ligand can be used to modulate these factors to achieve a desired outcome. tandfonline.com

Structure Property Relationships and Functional Material Design

Investigation of Substituent Position and Its Influence on Chemical Properties

The location of substituents on the phenylnaphthalene framework has a profound impact on the resulting compound's physical and chemical properties. The number and nature of these substituents, along with their position on the aromatic rings, can significantly alter the molecule's characteristics. mdpi.com Different groups attached to the phenolic ring influence the density and distribution of electrons, which in turn affects the interactions between the molecule and its environment. mdpi.com

A clear illustration of this principle is the comparison between 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426). Although they are structural isomers with similar chemical compositions, their physical properties diverge significantly due to the different placement of the phenyl group on the naphthalene (B1677914) core. tandfonline.com 1-Phenylnaphthalene is a liquid at room temperature with a melting point of 318 K (45 °C) and can be easily supercooled. tandfonline.com In contrast, 2-phenylnaphthalene is a solid with a much higher melting point of 375 K (102 °C) and crystallizes readily. tandfonline.com This difference in melting point and physical state, stemming solely from the phenyl group's position, highlights how substituent placement can dictate a material's suitability for specific applications, such as its use in heat transfer fluids where a low melting point is advantageous. tandfonline.comresearchgate.net

Furthermore, the electronic properties are also sensitive to substituent placement. Studies on 1,8-disubstituted naphthalene derivatives, where a methyl group and a substituted phenyl ring are in close proximity, show that the electronic nature of the substituents on the phenyl ring influences the chemical environment of the naphthalene core. researchgate.net Electron-withdrawing groups tend to shift proton signals downfield, while electron-donating groups cause a more upfield shift, demonstrating that electronic effects can be transmitted through the molecular structure. researchgate.net This tunability of electronic properties through strategic substituent placement is a key principle in designing phenylnaphthalene-based materials for electronic applications.

Property1-Phenylnaphthalene2-PhenylnaphthaleneReference
Physical State (Room Temp) LiquidSolid tandfonline.com
Melting Point 318 K (45 °C)375 K (102 °C) tandfonline.com

**5.2. Design Principles for Phenylnaphthalene-Based Functional Materials

The phenylnaphthalene scaffold serves as a foundational structure for designing new functional materials with tailored properties. By understanding the structure-property relationships, scientists can rationally engineer molecules for specific high-performance applications, ranging from electronics to thermal management.

Phenylnaphthalene derivatives have emerged as promising candidates for use in liquid crystalline semiconductors. rsc.orgmdpi.com These materials combine the charge-transport properties of semiconductors with the self-assembling and processable nature of liquid crystals. researchgate.net The design principle involves attaching flexible side chains to the rigid phenylnaphthalene core, which induces the formation of ordered, yet fluid, mesophases (liquid crystal phases).

Research has shown that derivatives of 2-phenylnaphthalene can exhibit different types of smectic (layered) mesophases, such as smectic A (SmA), smectic B (SmB), and smectic E (SmE). tandfonline.com In these ordered phases, electronic and ambipolar carrier transport has been observed, a significant departure from the ionic conduction typically seen in less-ordered nematic or isotropic phases. tandfonline.com The degree of molecular ordering is directly correlated with charge carrier mobility. As the phase transitions from the less-ordered SmA to the more highly-ordered SmE, the carrier mobilities can increase stepwise, reaching values as high as 10⁻² cm²/Vs in the SmE phase. tandfonline.com

One specific example is the 2-phenylnaphthalene derivative 6-(4'-octylphenyl)-2-dodecyloxynaphthlene (8-PNP-O12), which has been studied as a liquid crystalline photoconductor. imaging.org The investigation of this material when doped with an electron acceptor (F4TCNQ) revealed that the resulting charge-transfer complex promotes hole transport in the highly ordered Smectic B mesophase. rsc.orgresearchgate.net This demonstrates a key design principle: the electronic properties of phenylnaphthalene-based liquid crystals can be finely tuned not only by modifying the molecular structure but also by introducing dopants to modulate charge transport within the self-assembled layers. rsc.org

MesophaseMolecular OrderingCarrier Transport TypeTypical MobilityReference
Nematic (N) Low (Orientational Order)IonicLow tandfonline.com
Smectic A (SmA) Medium (Layered, Disordered within layers)ElectronicModerate tandfonline.com
Smectic B (SmB) High (Hexagonal Order within layers)ElectronicHigh tandfonline.com
Smectic E (SmE) Very High (Inter-layer correlations)ElectronicAnomalously Large (~10⁻² cm²/Vs) tandfonline.com

Phenylnaphthalenes have been extensively evaluated as high-temperature heat transfer fluids (HTFs), particularly for applications like concentrating solar power (CSP). ornl.govornl.gov The design criteria for an advanced HTF include high thermal stability, a wide liquid range (low melting point and high boiling point), low vapor pressure at operating temperatures, and good heat transfer characteristics. tandfonline.com Phenylnaphthalenes are attractive because they are liquids at or near room temperature, unlike the inorganic salts currently used in some high-temperature applications, and they possess high critical temperatures and low vapor pressures. tandfonline.comresearchgate.netornl.gov

Studies conducted by Oak Ridge National Laboratory identified 1-phenylnaphthalene as a promising candidate. ornl.govornl.gov Its resistance to thermal decomposition and low vapor pressure could allow thermal storage systems to operate at temperatures above the current 400°C limit for many organic fluids, thereby increasing the efficiency of power conversion. ornl.gov Numerical simulations comparing 1-phenylnaphthalene with the widely used Dowtherm-A showed that 1-phenylnaphthalene absorbs more heat, resulting in a 4 to 5 °C higher outlet temperature and a 3 to 4% increase in the instantaneous efficiency of a concentrated parabolic trough collector system. iraj.in

However, long-term testing revealed challenges. While static tests were promising, loop tests at temperatures up to 450°C showed that 1-phenylnaphthalene could slowly isomerize and degrade. researchgate.net This suggests that while the core phenylnaphthalene structure is robust, further design, potentially through the addition of stabilizing substituents or the use of eutectic mixtures, may be necessary to ensure the multi-decade operational lifetimes required for industrial applications. researchgate.net

Heat Transfer FluidMax Operating Temp. (approx.)Key AdvantagesKey ChallengesReference
Dowtherm-A 400 °CProven long-term stability, low vapor pressure.Limited to ~400°C operation. iraj.in
1-Phenylnaphthalene >400 °C (potential up to 500°C)Higher efficiency, liquid at room temp.Slow isomerization/degradation at high temps. researchgate.netornl.goviraj.in

Role of 7-Phenylnaphthalen-2-ol (B3325763) as a Synthetic Precursor in Materials Science

In materials science, a synthetic precursor is a compound that serves as a starting point for the creation of more complex molecules and materials. nih.gov The value of a precursor lies in its chemical structure, which should contain reactive sites or functional groups that can be readily modified. This compound is well-suited for this role due to its distinct functional components: a stable phenylnaphthalene core and a reactive hydroxyl (-OH) group.

The phenylnaphthalene skeleton itself is a desirable building block for various functional materials, including hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.net The synthesis of these advanced materials often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the core structure. ornl.govornl.gov

The hydroxyl group at the 2-position of this compound provides a crucial handle for subsequent chemical transformations. This -OH group can be deprotonated to form a highly nucleophilic phenoxide, which can then participate in a wide range of reactions to attach other functional units. For instance, it can be etherified to introduce long alkyl or alkoxy chains, a common strategy for inducing liquid crystalline behavior, as seen in related phenylnaphthalene semiconductors. imaging.org Alternatively, it can be converted into other functional groups, expanding the synthetic possibilities. This versatility makes the this compound scaffold a valuable platform for systematically modifying molecular architecture to fine-tune the electronic, optical, and physical properties of the final material. Its role as a precursor is fundamental to the bottom-up design of new materials where properties are engineered at the molecular level. nih.gov

Advanced Characterization Techniques in 7 Phenylnaphthalen 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Phenylnaphthalen-2-ol (B3325763). weebly.com It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR spectroscopy for this compound reveals distinct signals for each of the aromatic and hydroxyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. acs.orgorgchemboulder.com The specific chemical shifts and coupling patterns are critical for assigning each proton to its exact position on the naphthalene (B1677914) and phenyl rings. For instance, a singlet observed around 7.98 ppm can be attributed to the proton at the 8-position, while multiplets in the range of 7.36-7.81 ppm correspond to the remaining naphthalene and phenyl protons. acs.org The hydroxyl (-OH) proton signal is also a key feature, though its chemical shift can vary.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzInferred Assignment
7.98s (singlet)-H-8
7.81d (doublet)8.0Naphthalene ring proton
7.76d (doublet)8.0Naphthalene ring proton
7.72-7.69m (multiplet)-Phenyl & Naphthalene protons
7.48t (triplet)8.0Phenyl ring proton
7.36t (triplet)8.0Phenyl ring proton

Note: The data presented is a representative example and may vary slightly based on solvent and experimental conditions. Data sourced from a study using a 400 MHz spectrometer in CDCl₃. acs.org

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbon atom attached to the hydroxyl group (C-2) typically appears in the range of δ 150-156 ppm. The other aromatic carbons, both on the naphthalene and phenyl rings, resonate between approximately δ 108 and 145 ppm. rsc.org The specific chemical shifts help to confirm the substitution pattern of the phenyl group on the naphthalene core.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. epa.govuni-marburg.de

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. neist.res.in This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₂O), the calculated exact mass for the protonated molecule [M+H]⁺ is 221.0966. Experimental HRMS data showing a value very close to this, often within a few parts per million (ppm), serves as definitive confirmation of the compound's elemental composition. rsc.org For example, a reported found value of 220.0883 for the [M+H]⁺ ion of a phenylnaphthalen-2-ol isomer is consistent with the calculated mass of 220.0888 for C₁₆H₁₂O. rsc.org

Interactive Data Table: HRMS Data for a Phenylnaphthalen-2-ol Isomer

IonCalculated m/z (C₁₆H₁₂O)Found m/z
[M+H]⁺220.0888220.0883

Note: This data is for the 4-phenylnaphthalen-2-ol (B3051809) isomer, but illustrates the accuracy of HRMS in confirming the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. surendranatheveningcollege.com In the IR spectrum of this compound, key characteristic absorption bands confirm the presence of the hydroxyl (-OH) group and the aromatic rings. savemyexams.com A broad absorption band typically in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. savemyexams.com The presence of aromatic C-H stretching vibrations is usually observed as a series of absorptions just above 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings give rise to several sharp peaks in the 1450-1650 cm⁻¹ region. savemyexams.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
>3000C-H stretchAromatic
1450-1650C=C stretchAromatic Rings

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are essential for both the purification of synthesized this compound and for assessing its purity. nih.gov

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for purifying the crude product after synthesis. nih.govrsc.org A solvent system, such as a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA), is used as the mobile phase to separate the desired compound from byproducts and unreacted starting materials. rsc.orgmdpi.com The progress of the separation is often monitored by thin-layer chromatography (TLC), which provides a quick assessment of the separation's effectiveness. rsc.org High-Performance Liquid Chromatography (HPLC) can be employed for analytical assessment of the final product's purity, providing quantitative data on the presence of any impurities. mdpi.combibliotekanauki.pl

Column Chromatography (e.g., Silica Gel)

Column chromatography is a crucial purification technique in the synthesis of this compound and its derivatives. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

Silica gel, a polar adsorbent, is commonly used as the stationary phase. umich.eduwvu.edu The mobile phase, or eluent, is a solvent system, often a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent such as ethyl acetate (EA). semanticscholar.orgrsc.orgnih.gov The polarity of the eluent is carefully adjusted to achieve optimal separation.

In the purification of this compound and related compounds, researchers have utilized various ratios of petroleum ether and ethyl acetate. For instance, a gradient of PE:EA from 30:1 to 15:1 has been successfully employed. rsc.orgrsc.org In other cases, specific ratios such as 30:1, 20:1, and even 5:1 have been reported to yield the purified product. semanticscholar.org The choice of the solvent system and its gradient depends on the specific impurities present in the crude product. Flash column chromatography, a variation that applies pressure to speed up the process, is also frequently used. nih.gov

The effectiveness of the separation is often monitored by collecting fractions and analyzing them using thin-layer chromatography.

Table 1: Examples of Column Chromatography Conditions for this compound and Derivatives

CompoundStationary PhaseMobile Phase (Eluent)Elution DetailsReference
This compoundSilica GelPetroleum Ether/Ethyl Acetate (PE/EA)5:1 semanticscholar.org
1-((2-allylphenyl)ethynyl)-7-phenylnaphthalen-2-olSilica GelPetroleum Ether/Ethyl Acetate (PE/EA)Gradient from 30:1 to 15:1 rsc.org
Substituted Naphthalene DerivativeSilica GelPetroleum Ether/Ethyl Acetate (PE/EA)30:1 semanticscholar.org
Annulation ProductSilica Gel Flash ColumnPetroleum Ether/Ethyl Acetate (PE/EA)Gradient from 60:1 to 50:1 rsc.org
7-methoxy-2-phenoxy-1-phenylnaphthaleneSilica Gel Flash ColumnEthyl Acetate/Hexane2% EtOAc/Hexane nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of chemical reactions in real-time. umich.edulibretexts.orgchemistryhall.com Its simplicity, speed, and low cost make it a preferred method for chemists. libretexts.org TLC operates on the same principles as column chromatography, where compounds are separated based on their affinity for the stationary and mobile phases. wvu.edulibretexts.org

For the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. sciengine.comrsc.org A small sample of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel. wvu.edumerckmillipore.com The plate is then placed in a developing chamber containing a suitable solvent system.

The separation is visualized, often using a UV lamp, as compounds that absorb UV light appear as dark spots on a fluorescent background. umich.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.orgchemistryhall.com Different compounds have unique Rf values under specific conditions, allowing for their identification. For instance, in the synthesis of a this compound derivative, an Rf value of 0.4 was reported using a PE/EA solvent system of 5:1. semanticscholar.org Another derivative showed an Rf of 0.5 under the same conditions. rsc.org

By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. chemistryhall.com

Table 2: TLC Parameters for this compound and Derivatives

CompoundStationary PhaseMobile Phase (Eluent)Rf ValueReference
This compoundSilica GelPetroleum Ether/Ethyl Acetate (PE/EA) = 5:10.4 semanticscholar.org
1-((2-allyl-4-fluorophenyl)ethynyl)-6-(phenylethynyl)naphthalen-2-olSilica GelPetroleum Ether/Ethyl Acetate (PE/EA) = 5:10.5 rsc.org
7-methoxy-2-phenoxy-1-phenylnaphthaleneSilica Gel4% Ethyl Acetate/Hexane0.45 nih.gov

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 7-Phenylnaphthalen-2-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis can involve coupling reactions such as Suzuki-Miyaura to introduce the phenyl group at the 7-position of naphthalen-2-ol. For example, using a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert conditions (N₂ atmosphere) in solvents like THF or DMF. Temperature optimization (e.g., 80–100°C) and stoichiometric ratios (1:1.2 naphthalen-2-ol to phenylboronic acid) are critical for yield enhancement .
  • Key Considerations : Monitor regioselectivity via TLC and confirm product purity using column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can researchers characterize the electronic properties of this compound?

  • Methodology : Employ UV-Vis spectroscopy to study π→π* transitions influenced by the hydroxyl and phenyl groups. Compare absorbance maxima (λmax) with analogs like 7-Methylnaphthalen-2-ol (e.g., λmax ≈ 280 nm shifted due to extended conjugation). NMR (¹H/¹³C) and X-ray crystallography confirm substituent positions and molecular geometry .

Q. What are the common derivatization reactions for this compound?

  • Methodology :

  • Oxidation : Use KMnO₄ in acidic conditions to form 7-phenyl-1,4-naphthoquinone, identifiable via IR (C=O stretch at ~1670 cm⁻¹) .
  • Etherification : Protect the hydroxyl group with methyl iodide/NaH to form 7-phenyl-2-methoxynaphthalene, facilitating further functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodology : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) and analyze substitution patterns via HPLC-MS. Computational modeling (DFT) predicts preferential attack at the 4- or 5-position due to steric hindrance from the phenyl group and electron-donating effects of the hydroxyl .
  • Data Contradiction : Conflicting experimental vs. computational results may arise from solvent effects or incomplete reaction monitoring. Validate with kinetic studies (e.g., time-resolved NMR).

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Test across a concentration range (0.1–100 µM) in bacterial (e.g., E. coli) and mammalian cell lines (e.g., HEK293). Use MTT assays to differentiate bacteriostatic vs. cytotoxic thresholds .
  • Control Experiments : Compare with structural analogs (e.g., 7-Methylnaphthalen-2-ol) to isolate phenyl group contributions .

Q. What computational tools are effective for predicting the photostability of this compound?

  • Methodology : Perform time-dependent DFT (TD-DFT) to model excited-state behavior. Validate with experimental UV irradiation studies (e.g., 254 nm) and HPLC tracking of degradation products (e.g., quinones) .

Key Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques for air-sensitive reactions to prevent Pd catalyst deactivation .
  • Data Validation : Cross-reference computational predictions (e.g., Gaussian 16) with experimental spectroscopic data to resolve contradictions .
  • Toxicity Profiling : Follow OECD guidelines for in vitro assays, including positive/negative controls (e.g., DMSO for solubility artifacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.